molecular formula C12H12N5NaO5S2 B14116928 sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B14116928
M. Wt: 393.4 g/mol
InChI Key: PJJRLUBHVGIDHN-JXUQNTCUSA-M
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Description

Sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[42It is widely used in the treatment of bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ceftriaxone sodium involves several steps. Initially, 7-aminocephalosporanic acid (7-ACA) is reacted with a triazine derivative in the presence of a catalyst such as boron trifluoride in acetonitrile. The reaction mixture is then adjusted to a weakly acidic pH using triethylamine, leading to the precipitation of the product .

Industrial Production Methods

Industrial production of ceftriaxone sodium typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often obtained as a crystalline powder, which is then formulated into various dosage forms for medical use .

Chemical Reactions Analysis

Types of Reactions

Ceftriaxone sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Ceftriaxone sodium has a wide range of scientific research applications:

Mechanism of Action

Ceftriaxone sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ceftriaxone sodium is unique due to its long half-life, allowing for once-daily dosing, and its high stability against β-lactamase enzymes produced by resistant bacteria. This makes it particularly effective in treating severe and resistant infections .

Properties

Molecular Formula

C12H12N5NaO5S2

Molecular Weight

393.4 g/mol

IUPAC Name

sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C12H13N5O5S2.Na/c1-16-12(14-7(18)8(19)15-16)24-3-4-2-23-10-5(13)9(20)17(10)6(4)11(21)22;/h5,10H,2-3,13H2,1H3,(H,15,19)(H,21,22);/q;+1/p-1/t5?,10-;/m1./s1

InChI Key

PJJRLUBHVGIDHN-JXUQNTCUSA-M

Isomeric SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H](C(C3=O)N)SC2)C(=O)[O-].[Na+]

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].[Na+]

Origin of Product

United States

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